molecular formula C8H8BrNO B13649780 1-(5-Bromo-4-methylpyridin-3-yl)ethanone

1-(5-Bromo-4-methylpyridin-3-yl)ethanone

Cat. No.: B13649780
M. Wt: 214.06 g/mol
InChI Key: QLPWMOCJJLBIDY-UHFFFAOYSA-N
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Description

1-(5-Bromo-4-methylpyridin-3-yl)ethanone is a brominated and methyl-substituted pyridine derivative that serves as a versatile chemical building block in organic synthesis and pharmaceutical research. The bromine atom at the 5-position provides a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the construction of more complex molecular architectures. The methyl group at the 4-position and the ketone functional group at the 1-position offer additional handles for further chemical modification and diversification. Compounds featuring this specific substitution pattern on a pyridine core are of significant interest in medicinal chemistry for the development of active pharmaceutical ingredients (APIs) and other biologically active molecules. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(5-bromo-4-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H8BrNO/c1-5-7(6(2)11)3-10-4-8(5)9/h3-4H,1-2H3

InChI Key

QLPWMOCJJLBIDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1C(=O)C)Br

Origin of Product

United States

Synthetic Methodologies for 1 5 Bromo 4 Methylpyridin 3 Yl Ethanone and Analogues

Retrosynthetic Analysis of the Pyridinyl Ethanone (B97240) Scaffold

Retrosynthetic analysis is a technique used to design a synthesis plan by breaking down a target molecule into simpler, commercially available starting materials. lkouniv.ac.inamazonaws.comicj-e.org This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of known chemical reactions. lkouniv.ac.inamazonaws.com

Disconnection Strategies for the Pyridine (B92270) Ring System

The pyridine ring is a stable aromatic heterocycle, and its synthesis often involves the construction of the ring from acyclic precursors. acsgcipr.orglakotalakes.com A common retrosynthetic strategy for pyridines involves disconnecting two carbon-nitrogen bonds. This approach often leads back to a 1,5-dicarbonyl compound (or a precursor) and an ammonia (B1221849) source, which is the basis of the renowned Hantzsch pyridine synthesis. lakotalakes.com

Table 1: Key Retrosynthetic Disconnections for the Pyridine Ring

Disconnection Strategy Precursors Corresponding Forward Reaction
Double C-N Disconnection 1,5-Dicarbonyl compound + Ammonia Hantzsch Synthesis / Chichibabin Synthesis
C-C and C-N Disconnection α,β-Unsaturated carbonyl + Enamine/Enolate + Ammonia source Kröhnke Pyridine Synthesis / Michael Addition-Cyclization

Considerations for Introducing Bromo and Methyl Substituents

The placement of the bromo and methyl groups at the 4- and 5-positions of the pyridine ring is a key strategic consideration. Two primary approaches exist: functionalizing a pre-formed pyridine ring or incorporating the substituents into the acyclic precursors before ring formation.

Direct electrophilic substitution on the pyridine ring is challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards reactions like Friedel-Crafts alkylation and halogenation. gcwgandhinagar.comwikipedia.org Such reactions, when they do occur, typically require harsh conditions (e.g., oleum) and tend to substitute at the 3-position. gcwgandhinagar.comwikipedia.org Activation of the ring, for instance by forming the pyridine-N-oxide, can facilitate substitution, but selectivity remains a challenge. gcwgandhinagar.com

Therefore, a more reliable strategy is to construct the pyridine ring using synthons that already contain the methyl and bromo functionalities. This involves designing acyclic precursors where the future C4 and C5 positions are appropriately substituted. For example, a precursor for a Hantzsch-type synthesis could be designed with the required methyl and bromo groups already in place. An alternative is to introduce one substituent after ring formation via a more reliable method than direct electrophilic substitution. A common and effective method for introducing a bromine atom is the Sandmeyer reaction, which involves the diazotization of an aminopyridine followed by treatment with a bromide salt. google.comorgsyn.org

Approaches for the Ethanone Moiety Installation

The most logical disconnection for the ethanone moiety is the C-C bond between the pyridine C3 carbon and the acetyl carbonyl carbon. This disconnection leads to two possible scenarios:

Pyridinyl Nucleophile and Acetyl Electrophile: This involves a synthon of a 5-bromo-4-methylpyridin-3-yl anion, which would react with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). In practice, the synthetic equivalent for the pyridinyl anion is typically an organometallic species, such as a pyridinyl lithium or Grignard reagent, generated via metal-halogen exchange from a corresponding halopyridine.

Pyridinyl Electrophile and Acetyl Nucleophile: This involves a 5-bromo-4-methylpyridin-3-yl cation synthon reacting with an acetyl anion equivalent. The synthetic equivalent could be a transition metal-catalyzed cross-coupling reaction between a halopyridine (e.g., 3,5-dibromo-4-methylpyridine) and an organotin or organozinc acetyl reagent.

Direct Friedel-Crafts acylation on the pyridine ring itself is generally not feasible due to the deactivating effect of the nitrogen atom, which can also coordinate to the Lewis acid catalyst. youtube.com However, variations and alternative catalytic systems have been developed to achieve acylation on certain heterocyclic systems. nih.govresearchgate.net

Direct Synthesis Routes for 1-(5-Bromo-4-methylpyridin-3-yl)ethanone

Based on the retrosynthetic analysis, a practical synthesis would likely involve the formation of a suitably substituted pyridine core followed by the introduction of the ethanone group.

Construction of the Pyridine Core with Pre-functionalized Synthons

The construction of the 5-bromo-4-methylpyridine core is a critical step. A highly effective method for introducing a bromine atom onto a pyridine ring at a specific position is via the Sandmeyer reaction. This route would begin with a corresponding aminopyridine.

A plausible synthetic pathway could be:

Synthesis of 4-methyl-3-aminopyridine: This can be achieved through various methods, often starting from commercially available picoline derivatives. One route involves the reduction of 4-methyl-3-nitropyridine. google.com

Bromination of 4-methyl-3-aminopyridine: The amino group can be converted into a bromo substituent via diazotization followed by a Sandmeyer-type reaction. The aminopyridine is treated with an acid (like HBr) and sodium nitrite (B80452) at low temperatures, followed by the introduction of bromine. google.com This method provides high yields for the synthesis of 3-bromo-4-methylpyridine (B15001). google.com

Table 2: Example Synthesis of a Bromo-Methyl-Pyridine Intermediate

Starting Material Reagents Product Yield Reference

This approach provides the 3-bromo-4-methylpyridine scaffold. To obtain the target 5-bromo isomer, one might need to start with a different aminopyridine or perform a selective bromination on a 4-methylpyridine (B42270) derivative, although controlling regioselectivity in direct halogenation can be difficult. An alternative is to build the ring from acyclic precursors that enforce the desired substitution pattern, such as in the Kröhnke pyridine synthesis, which condenses α,β-unsaturated carbonyl compounds with α-pyridinium methyl ketone salts. wikipedia.org

Acylation Reactions for Ethanone Formation on Pyridine Scaffolds

Once the 5-bromo-4-methylpyridine core is obtained, the final step is the introduction of the ethanone (acetyl) group at the C3 position. As direct Friedel-Crafts acylation is generally ineffective on pyridine rings, alternative methods are required. youtube.com

Metalation and Acylation: A common strategy is to perform a halogen-metal exchange on a dihalopyridine intermediate. For instance, starting with a 3,5-dibromo-4-methylpyridine, selective lithiation at the C3 position could be achieved at low temperatures, followed by quenching with an acetylating agent such as N,N-dimethylacetamide or acetyl chloride.

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions offer a powerful tool for C-C bond formation. A Negishi or Stille coupling reaction could be employed. This would involve reacting a 3-halo-5-bromo-4-methylpyridine (e.g., 3-iodo-5-bromo-4-methylpyridine) with an organozinc or organotin reagent bearing the acetyl group under palladium catalysis. Alternatively, coupling reactions involving acetylenic precursors followed by hydration can also yield the desired ketone.

The choice of method depends on the availability of starting materials and the compatibility of functional groups. For complex molecules, palladium-catalyzed methods are often preferred due to their mild conditions and high functional group tolerance. google.comgoogle.com

Table 3: Common Acylation Strategies for Pyridine Rings

Method Pyridine Substrate Reagents Key Features
Organometallic Addition 3-Halopyridine 1. n-BuLi or i-PrMgCl 2. Acylating agent (e.g., Ac₂O, DMA) Requires low temperatures; sensitive to functional groups.
Cross-Coupling 3-Halopyridine Acetyl-organometallic (e.g., Ac-ZnCl) + Pd catalyst Mild conditions; good functional group tolerance.
Friedel-Crafts Acylation and Variants

The Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic ring. organic-chemistry.org However, its direct application to pyridine is challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the Lewis acid catalyst complexing with the nitrogen atom. youtube.com Consequently, direct Friedel-Crafts acylation of pyridine derivatives often requires harsh conditions and may result in low yields. acs.org

Despite these challenges, variations of the Friedel-Crafts reaction have been developed for specific pyridine systems. For instance, highly efficient and selective Friedel-Crafts acylation has been achieved at the C-3 position of imidazo[1,2-a]pyridines using aluminum chloride as a catalyst. nih.gov This suggests that activating the pyridine ring through fusion with another heterocyclic system can facilitate acylation. Research has also explored the use of ionic liquids as solvents for Friedel-Crafts acylations of aromatic compounds, which can offer milder reaction conditions and easier product isolation. researchgate.net

For the synthesis of compounds like this compound, a direct Friedel-Crafts approach on a 3-bromo-4-methylpyridine precursor is generally not the preferred route due to the inherent low reactivity of the pyridine ring.

Organometallic Approaches (e.g., Lithiation-Acylation)

Organometallic strategies provide a more versatile and widely applicable route to pyridyl ketones. These methods typically involve the formation of a pyridyl organometallic species, which then reacts with an acylating agent. A common approach is the lithiation of a bromopyridine derivative followed by acylation.

For example, the synthesis of a related compound, 5-bromo-4-methyl-pyridine-3-carbaldehyde, has been achieved by stirring 3,5-dibromo-4-methyl-pyridine in dry THF at -100°C, followed by the addition of n-butyllithium and subsequent reaction with DMF. google.com A similar strategy could be envisioned for the synthesis of this compound, where an appropriate acetylating agent would be used in place of DMF.

The table below summarizes some organometallic approaches for the synthesis of pyridyl ketones.

Starting Material Reagents Product Key Features Reference
3,5-Dibromo-4-methyl-pyridine1. n-Butyllithium, THF, -100°C2. DMF5-Bromo-4-methyl-pyridine-3-carbaldehydeDemonstrates regioselective lithiation at the 3-position. google.com
2,6-Difluoropyridine1. LDA, -75°C2. DMF2,6-Difluoro-3-formylpyridineHighlights the use of lithium diisopropylamide (LDA) for metallation. youtube.com

Bromination and Methylation Strategies on Pyridinyl Ethanone Precursors

An alternative synthetic strategy involves introducing the bromo and methyl substituents onto a pre-existing pyridinyl ethanone core. This requires careful control of regioselectivity.

Regioselective Halogenation Methods

The regioselective bromination of pyridines is highly dependent on the directing effects of existing substituents and the reaction conditions. For electron-rich pyridines, such as those with amino or hydroxy groups, regioselective mono- and di-bromination can be achieved using N-bromosuccinimide (NBS). researchgate.net

Pyridine N-oxides are often used to activate the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. Subsequent deoxygenation provides the substituted pyridine. Baran et al. have reported a method for the regioselective bromination of fused pyridine N-oxides at the C2-position using p-toluenesulfonic anhydride and tetrabutylammonium (B224687) bromide, avoiding harsh reagents like Br₂ or POBr₃. tcichemicals.com Another approach involves using oxalyl bromide in the presence of triethylamine (B128534) for the regioselective bromination of pyridine N-oxide derivatives. researchgate.net

The table below outlines some regioselective bromination methods for pyridine derivatives.

Substrate Reagents Position of Bromination Key Features Reference
Fused Pyridine N-Oxidesp-Toluenesulfonic anhydride, Tetrabutylammonium bromideC2-positionMild conditions, avoids harsh brominating agents. tcichemicals.com
Activated Pyridines (amino, hydroxy)N-Bromosuccinimide (NBS)Dependent on substituent positionAllows for mono- or di-bromination. researchgate.net
Pyrrolo[1,2-a]quinoxalinesTetrabutylammonium tribromide (TBATB)C3- or C1,C3-positionsMild and highly selective method. nih.gov
Directed Methylation Techniques

Introducing a methyl group onto a pyridine ring can be achieved through various methods. A catalytic method for the direct methylation of pyridines at the C-3/5 positions has been developed using formaldehyde (B43269) as the methyl source. nih.govrsc.org This reaction proceeds through temporary dearomatization of the pyridine ring.

Another approach involves the ortho-methylation of pyridines bearing directing groups. For instance, functionalities like pyridyl, pyrimidyl, amide, and imine can direct methylation to the ortho position. researchgate.net Iridium-catalyzed carboxylate-directed ortho C-H methylation of benzoic acids has also been demonstrated, showcasing the potential for directed C-H functionalization. nih.gov

The table below summarizes some directed methylation techniques.

Substrate Type Reagents/Catalyst Position of Methylation Key Features Reference
C-4 Functionalized PyridinesRhodium catalyst, FormaldehydeC-3/5 positionsUtilizes temporary dearomatization. nih.govrsc.org
Pyridines with ortho-directing groupsVariousOrtho to directing groupRegioselectivity is controlled by the directing group. researchgate.net
Benzoic AcidsIridium catalystOrtho to carboxylic acidExample of directed C-H activation. nih.gov

Synthesis of Key Precursors and Synthetic Intermediates

The synthesis of this compound relies on the availability of suitably substituted pyridine precursors.

Preparation of Substituted Pyridine Starting Materials

One common approach is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia to yield symmetrically substituted dihydropyridines, which can then be oxidized to pyridines. baranlab.org Modifications of this method allow for the synthesis of asymmetric pyridines.

Another versatile method is the Kröhnke pyridine synthesis, which utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to produce highly functionalized pyridines. wikipedia.org This method is particularly useful for the synthesis of poly-aryl systems.

A simple, modular method for preparing highly substituted pyridines involves a cascade reaction of α,β-unsaturated ketoxime O-pentafluorobenzoates with alkenylboronic acids, catalyzed by copper. nih.gov More recently, a three-component synthesis of pyridines via a redox-neutral catalytic intermolecular aza-Wittig/[4 + 2] cycloaddition sequence has been developed. nih.gov

The synthesis of specific precursors, such as 3-bromo-4-methylpyridine, is also crucial. One reported method for preparing 3-bromo-4-methylpyridine starts from 4-methyl-3-nitropyridine, which is reduced to 4-methyl-3-aminopyridine. This intermediate is then subjected to a Sandmeyer-type reaction involving diazotization in the presence of bromide to yield the target compound. google.com Another procedure describes the bromination of 4-methylpyridine using bromine in the presence of AlCl₃ and potassium bromide. chemicalbook.com

Conversion of Related Pyridine Structures to Ethanone Derivatives

The transformation of readily available pyridine precursors into pyridinyl ethanones is a cornerstone of synthetic strategies targeting this class of compounds. Common precursors include pyridinecarboxylic acids, nitriles, and alcohols, which can be converted to the ethanone moiety through various established chemical reactions.

One plausible pathway to this compound involves the use of 5-Bromo-4-methyl-nicotinonitrile as a key intermediate. The cyano group of this precursor can be converted to a ketone through a Grignard reaction. The reaction of 5-Bromo-4-methyl-nicotinonitrile with a methyl Grignard reagent, such as methylmagnesium bromide, would proceed through a magnesium-imine intermediate, which upon acidic hydrolysis, yields the desired this compound. This method is a widely used and effective way to form carbon-carbon bonds and introduce the acetyl group onto the pyridine ring.

Another viable synthetic route starts from (5-Bromo-4-methylpyridin-3-yl)methanol. This alcohol precursor can be oxidized to the corresponding ketone, this compound. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired reaction conditions and the presence of other functional groups in the molecule. Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC), manganese-based reagents (e.g., manganese dioxide - MnO2), and Swern oxidation conditions (using dimethyl sulfoxide, oxalyl chloride, and a hindered base).

Furthermore, the synthesis of related pyridinyl ethanone analogues, such as 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, often utilizes palladium-catalyzed cross-coupling reactions. While not a direct conversion of a simple pyridine precursor to an ethanone, these methods highlight the advanced techniques used to construct complex pyridinyl ethanone derivatives.

Optimization of Reaction Conditions and Yields in the Synthesis of Pyridinyl Ethanones

The efficiency and yield of the synthesis of pyridinyl ethanones are highly dependent on the careful optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, and the selection of appropriate catalysts and reagents.

Solvent Effects and Temperature Control

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. In the context of Grignard reactions for the synthesis of pyridinyl ethanones from pyridine nitriles, ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used. These solvents are crucial for stabilizing the Grignard reagent. The polarity of the solvent can affect the Schlenk equilibrium of the Grignard reagent, which in turn can influence its reactivity and the product distribution. For instance, in some cases, decreasing the solvent polarity has been observed to favor the desired ketone formation over other side products. acs.org

Temperature control is also a critical factor, particularly in highly exothermic reactions like the Grignard reaction. reddit.com The addition of the Grignard reagent is often performed at low temperatures (e.g., 0 °C or below) to manage the reaction exotherm and prevent side reactions. acs.orgreddit.com Subsequently, the reaction may be allowed to warm to room temperature or even heated to ensure complete conversion. The optimal temperature profile is highly specific to the substrates and reagents being used and must be determined empirically. For some Grignard additions to pyrimidine (B1678525) nitriles, it was noted that while a range of temperatures from -78 to 40 °C increased the consumption of the starting material, it did not alter the product outcome, whereas addition at 0 °C followed by warming to 40 °C gave a mixture of products. acs.org

The following table illustrates the effect of solvent on the yield of a generic Michael addition reaction, a common step in the synthesis of some pyridine precursors.

EntrySolventYield (%)
1Methanol49
2Acetonitrile60

Catalyst and Reagent Selection for Enhanced Efficiency

In many modern synthetic routes to complex pyridinyl ethanones, the selection of an appropriate catalyst and reagents is paramount for achieving high efficiency and selectivity. For instance, in palladium-catalyzed cross-coupling reactions to form C-C bonds, the choice of both the palladium precursor and the phosphine (B1218219) ligand is critical.

Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium(II) acetylacetonate (B107027) (Pd(acac)₂). The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bidentate phosphine ligands, such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), are often employed to enhance the efficiency of these coupling reactions. The selection of a suitable base, such as potassium phosphate (B84403) (K₃PO₄) or potassium tert-butoxide (t-BuOK), is also essential for the catalytic cycle to proceed.

The following table summarizes the optimization of catalyst and ligand for the synthesis of a pyridinyl ethanone analogue.

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂XantphosK₃PO₄DMF85High
Pd(acac)₂XantphosK₃PO₄NMP10091

Process Intensification and Scalability Considerations

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of process intensification and scalability. For the synthesis of pyridinyl ethanones, this involves developing robust and efficient procedures that can be safely and economically scaled up.

Key considerations for scalability include:

Reagent and Solvent Selection: Favoring the use of less hazardous, readily available, and cost-effective reagents and solvents.

Process Safety: Thoroughly understanding the thermal hazards of the reaction, especially for highly exothermic steps like Grignard reactions, to prevent runaway reactions.

Work-up and Purification: Developing efficient and scalable methods for product isolation and purification, such as crystallization over chromatographic purification.

Continuous Flow Chemistry: For certain reactions, transitioning from batch processing to continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability.

For example, the development of scalable syntheses for pyridine-diimine (PDI) ligand frameworks, which are related to the ligands used in some pyridinyl ethanone syntheses, has focused on using inexpensive starting materials and avoiding pyrophoric reagents. nih.gov Such approaches are crucial for the large-scale production of these important chemical entities.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 5 Bromo 4 Methylpyridin 3 Yl Ethanone

Vibrational Spectroscopy for Molecular Fingerprinting and Vibrational Assignments (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, offers a powerful non-destructive method for identifying functional groups and probing the molecular structure. The spectra are complementary, as FT-IR measures changes in dipole moment, while Raman spectroscopy detects changes in polarizability during molecular vibrations.

Analysis of Characteristic Functional Group Frequencies (C=O, C-Br, Pyridine (B92270) Ring Modes)

The vibrational spectrum of 1-(5-Bromo-4-methylpyridin-3-yl)ethanone is dominated by the characteristic frequencies of its constituent functional groups.

Carbonyl Group (C=O): The C=O stretching vibration is one of the most intense and recognizable bands in the infrared spectrum. For aryl ketones, where the carbonyl group is conjugated with an aromatic ring, this stretching frequency is typically observed in the range of 1685-1666 cm⁻¹. orgchemboulder.com This represents a shift to a lower wavenumber compared to saturated aliphatic ketones (around 1715 cm⁻¹) due to the resonance effect, which slightly weakens the C=O double bond. spcmc.ac.inspectroscopyonline.com For the title compound, a strong absorption band is expected in this region.

Carbon-Bromine Bond (C-Br): The C-Br stretching vibration for aromatic bromine compounds typically appears in the lower frequency region of the spectrum, generally between 690 and 515 cm⁻¹. libretexts.orglibretexts.org The precise position can be influenced by the substitution pattern on the pyridine ring. This band is often of medium to strong intensity.

Pyridine Ring Modes: The pyridine ring gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. orgchemboulder.com The C-C and C-N stretching vibrations within the ring (ring breathing modes) produce a series of bands, typically in the 1600-1400 cm⁻¹ region. orgchemboulder.comcore.ac.uk The substitution pattern on the ring, with bromo, methyl, and acetyl groups, influences the exact positions and intensities of these bands, providing a unique "fingerprint" for the molecule. nih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
C=O (Aryl Ketone)Stretching1685 - 1666Strong
Pyridine RingC-C / C-N Stretching1600 - 1400Medium to Strong
Aromatic C-HStretching3100 - 3000Medium to Weak
C-BrStretching690 - 515Medium to Strong

Comparison of Experimental and Calculated Vibrational Spectra for Conformational Insights

To achieve a more precise assignment of the observed vibrational bands, a common and powerful approach is to compare the experimental FT-IR and Raman spectra with theoretical spectra calculated using computational methods like Density Functional Theory (DFT). mostwiedzy.plbohrium.comnih.gov

The process involves:

Optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and basis set.

Calculating the harmonic vibrational frequencies and their corresponding IR and Raman intensities for the optimized structure.

Applying a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical method.

Comparing the scaled theoretical spectrum with the experimental spectrum.

This comparison allows for a confident assignment of each experimental band to a specific vibrational mode of the molecule. Furthermore, by calculating the spectra for different possible conformers (e.g., different orientations of the acetyl group relative to the pyridine ring), it is possible to determine the most stable conformation in the solid phase or in solution, as this conformer's calculated spectrum will show the best agreement with the experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignments (¹H, ¹³C, 2D NMR)

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of atoms in a molecule.

Proton Chemical Shifts and Coupling Patterns for Pyridine and Ethanone (B97240) Protons

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For this compound, the following signals are expected:

Pyridine Protons: The pyridine ring has two remaining protons at positions 2 and 6. Due to the substitution pattern, these protons are not adjacent to any other protons, so they are expected to appear as singlets. The proton at position 2 (H-2), being adjacent to the electronegative nitrogen atom, will be the most downfield of the aromatic protons, likely appearing in the δ 8.5-8.8 ppm range. The proton at position 6 (H-6) will be slightly more shielded, with an expected chemical shift around δ 8.4-8.6 ppm.

Ethanone Protons (-COCH₃): The three protons of the acetyl methyl group are chemically equivalent and have no adjacent protons, so they will appear as a sharp singlet. Its proximity to the carbonyl group and the aromatic ring will place its chemical shift in the δ 2.5-2.7 ppm range.

Pyridine Methyl Protons (-CH₃): The protons of the methyl group attached to the pyridine ring at position 4 are also expected to produce a singlet, likely in the region of δ 2.4-2.6 ppm.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
H-2 (Pyridine)8.5 - 8.8Singlet (s)
H-6 (Pyridine)8.4 - 8.6Singlet (s)
-COCH₃ (Ethanone)2.5 - 2.7Singlet (s)
-CH₃ (Pyridine)2.4 - 2.6Singlet (s)

Carbon Chemical Shifts for Aromatic and Aliphatic Carbons

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The expected chemical shifts are influenced by hybridization, electronegativity of attached atoms, and resonance effects.

Carbonyl Carbon (C=O): The carbonyl carbon of a ketone is highly deshielded and typically resonates far downfield, expected in the range of δ 195-205 ppm. wisc.edu

Aromatic Carbons (Pyridine Ring): The six carbons of the pyridine ring will have distinct chemical shifts. The carbons attached to the nitrogen (C-2 and C-6) are generally found between δ 148-152 ppm. The carbon bearing the bromine atom (C-5) will be shifted upfield due to the heavy atom effect, likely appearing around δ 118-122 ppm. The carbons attached to the acetyl group (C-3) and the methyl group (C-4) would be expected in the δ 130-145 ppm range.

Aliphatic Carbons (-CH₃): The carbon of the acetyl methyl group is typically found in the δ 25-30 ppm region, while the carbon of the ring-bound methyl group would be slightly further upfield, around δ 18-22 ppm.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Carbonyl)195 - 205
C-2, C-6 (Pyridine)148 - 152
C-3, C-4 (Pyridine)130 - 145
C-5 (Pyridine)118 - 122
-COCH₃ (Ethanone)25 - 30
-CH₃ (Pyridine)18 - 22

Elucidation of Connectivities and Stereochemical Information

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguously confirming the molecular structure by revealing scalar couplings between nuclei. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show no cross-peaks between the aromatic protons or the methyl groups, confirming their isolation from each other in the proton network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the H-2 signal to the C-2 signal, H-6 to C-6, the ethanone methyl protons to their carbon, and the ring methyl protons to their carbon.

A cross-peak between the ethanone methyl protons (-COCH₃) and the carbonyl carbon (C=O).

Correlations from the ethanone methyl protons to C-3 of the pyridine ring.

Correlations from the ring methyl protons (-CH₃) to C-3, C-4, and C-5 of the ring.

Correlations from the H-2 proton to C-3 and C-4, and from the H-6 proton to C-5 and C-4.

These combined spectroscopic techniques provide a detailed and unambiguous confirmation of the structure of this compound, illustrating the synergy between vibrational and resonance methods in modern chemical analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data from High-Resolution Mass Spectrometry (HRMS) for this compound, including its precise molecular formula determination and fragmentation pathway analysis, is not publicly available. While the nominal mass can be calculated from its chemical formula (C₈H₈BrNO), HRMS provides a highly accurate mass measurement, which is crucial for unambiguously confirming the elemental composition.

Interpretation of Ion Fragmentation Patterns

Information regarding the specific ion fragmentation patterns of this compound under mass spectrometry analysis is not available in published literature. Such an analysis would typically involve identifying the characteristic fragment ions formed upon ionization, which helps in elucidating the compound's structure and connectivity.

X-ray Crystallography for Solid-State Molecular Structure Determination

A search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no deposited crystal structure for this compound. Therefore, detailed information on its solid-state molecular structure, as would be determined by X-ray crystallography, is not available.

Bond Lengths, Bond Angles, and Torsion Angle Analysis

Without a solved crystal structure, a definitive analysis of the precise bond lengths, bond angles, and torsion angles for this compound cannot be provided. This data is essential for a detailed understanding of the molecule's three-dimensional geometry.

Intermolecular Interactions and Crystal Packing Motifs

Details regarding the intermolecular interactions, such as hydrogen bonding or halogen bonding, and the specific crystal packing motifs of this compound are not documented. This information, derivable from crystallographic studies, is key to understanding the supramolecular assembly of the compound in the solid state.

Polymorphism and Crystallographic Characterization

There are no published studies on the potential polymorphism of this compound. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. The characterization of any such polymorphs would require extensive crystallographic analysis, which has not been reported for this compound.

Computational Chemistry and Quantum Mechanical Investigations of 1 5 Bromo 4 Methylpyridin 3 Yl Ethanone

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Detailed Density Functional Theory (DFT) studies focusing specifically on 1-(5-Bromo-4-methylpyridin-3-yl)ethanone, including the optimization of its molecular conformations, identification of stable isomers, and calculation of its ground state properties, have not been identified in published research. DFT is a computational method used to investigate the electronic structure of many-body systems.

Information regarding the systematic exploration of the conformational landscape of this compound to identify its most stable isomers is not documented in scientific literature. Such studies would typically involve rotating the acetyl group relative to the pyridine (B92270) ring to locate energy minima.

There are no available data from DFT calculations detailing the ground state properties of this compound. These properties would include parameters such as bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for this compound. This type of analysis is crucial for understanding a molecule's reactivity and electronic properties.

Specific values for the HOMO-LUMO energy gap of this compound are not available in the literature. This energy gap is a key indicator of a molecule's chemical reactivity and the energy required for electronic excitation.

Without dedicated studies, visualizations of the HOMO and LUMO distributions for this compound are not available. These visualizations would typically show the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), thereby predicting sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Specific Molecular Electrostatic Potential (MEP) maps for this compound have not been published. MEP mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Identification of Electrophilic and Nucleophilic Sites

The identification of electrophilic and nucleophilic sites within a molecule is crucial for predicting its reactivity. This is often achieved through the analysis of the Molecular Electrostatic Potential (MEP). The MEP provides a map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For aromatic and heterocyclic compounds, the MEP analysis reveals that the negative potential is typically concentrated around electronegative atoms, such as oxygen and nitrogen, making them susceptible to electrophilic attack. Conversely, regions with positive potential, often located around hydrogen atoms, are prone to nucleophilic attack. In the case of this compound, the oxygen atom of the carbonyl group and the nitrogen atom in the pyridine ring are expected to be the primary nucleophilic sites. The hydrogen atoms and the carbon atom of the carbonyl group are anticipated to be the main electrophilic centers.

Mapping of Charge Distribution on the Molecular Surface

The distribution of charge on the molecular surface, as visualized through MEP maps, provides a clear picture of the molecule's reactive landscape. Different colors on the MEP surface represent different values of the electrostatic potential. Typically, red indicates regions of high electron density (negative potential), blue represents areas of low electron density (positive potential), and green signifies neutral regions.

For a molecule like this compound, the MEP surface would likely show a significant negative potential (red) around the carbonyl oxygen and the pyridine nitrogen. The areas around the hydrogen atoms of the methyl group and the pyridine ring would exhibit a positive potential (blue). This charge distribution is a key determinant of how the molecule interacts with other chemical species.

Vibrational Frequency Calculations and Comparison with Experimental Data

Vibrational spectroscopy, in conjunction with theoretical calculations, is a powerful tool for characterizing molecular structure. Theoretical vibrational frequencies are often calculated using quantum mechanical methods like DFT.

Scaling Factor Application for Accurate Prediction

A known discrepancy exists between theoretically calculated harmonic vibrational frequencies and experimentally measured fundamental frequencies. This is primarily due to the harmonic approximation used in the calculations, which neglects anharmonicity, and the use of finite basis sets. To bridge this gap, a scaling factor is often applied to the calculated frequencies. The value of the scaling factor is dependent on the level of theory and the basis set used in the calculations. For DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, a scaling factor of approximately 0.967 is commonly used for vibrational frequencies.

Assignment of Normal Modes

The calculated vibrational frequencies are assigned to specific normal modes of vibration within the molecule. This assignment is based on the visualization of the atomic displacements for each mode. For this compound, the vibrational spectrum would be characterized by several key modes, including:

C-H stretching: Vibrations of the hydrogen atoms attached to the pyridine ring and the methyl group.

C=O stretching: A strong absorption band characteristic of the carbonyl group.

C-N stretching: Vibrations involving the carbon and nitrogen atoms of the pyridine ring.

C-Br stretching: The vibration of the carbon-bromine bond.

Ring vibrations: Stretching and bending modes of the entire pyridine ring.

An illustrative comparison of calculated and expected experimental vibrational frequencies for key functional groups is presented in the table below.

Vibrational ModeCalculated Wavenumber (cm⁻¹) (Unscaled)Calculated Wavenumber (cm⁻¹) (Scaled)Expected Experimental Wavenumber (cm⁻¹)
C-H Stretching (Aromatic)31503046~3000-3100
C-H Stretching (Aliphatic)30502950~2850-3000
C=O Stretching17501692~1680-1700
C-N Stretching13801334~1300-1350
C-Br Stretching650628~600-650

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and hybridization within a molecule. It provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs.

Charge Transfer Interactions

NBO analysis can quantify the stabilization energy associated with charge transfer interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as hyperconjugative interactions, contribute to the stability of the molecule. The stabilization energy (E(2)) is calculated using second-order perturbation theory.

For this compound, significant charge transfer interactions are expected to occur from the lone pair orbitals of the oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. For example, a significant interaction would likely be observed between the lone pair of the carbonyl oxygen (n(O)) and the antibonding orbital of the adjacent C-C bond (σ(C-C)). Similarly, delocalization from the pyridine nitrogen's lone pair to the π orbitals of the ring would contribute to the aromatic stability.

An illustrative table of significant donor-acceptor interactions and their stabilization energies is provided below.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (N1)π* (C2-C3)25.5
LP (O1)σ* (C7-C8)15.2
π (C2-C3)π* (C4-C5)18.9
σ (C4-H1)σ* (C3-C7)2.1

Note: The atom numbering is hypothetical for illustrative purposes.

Hyperconjugative Effects

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. In the context of this compound, a computational analysis would investigate several key interactions:

Interactions involving the methyl group: The σ electrons of the C-H bonds of the methyl group can interact with the π* antibonding orbitals of the pyridine ring. This σ → π* interaction would contribute to the stabilization of the molecule.

Interactions involving the acetyl group: The orientation of the acetyl group would influence hyperconjugative interactions between the carbonyl group and the pyridine ring.

Influence of the bromine atom: The lone pairs of the bromine atom could participate in n → σ* or n → π* hyperconjugative interactions, which would affect the electron density distribution and reactivity of the pyridine ring.

A Natural Bond Orbital (NBO) analysis is a standard computational method used to quantify these hyperconjugative interactions, providing data on the stabilization energies associated with electron delocalization.

Reactivity Descriptors and Global Chemical Reactivity Indices

Hardness, Softness, Electrophilicity, and Nucleophilicity

For this compound, these indices would be calculated to predict its chemical behavior:

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as half the difference between the ionization potential and the electron affinity, which can be approximated by the HOMO-LUMO energy gap.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Nucleophilicity: While there are various scales, it generally relates to the HOMO energy; a higher HOMO energy suggests greater nucleophilicity.

A hypothetical data table for these indices would look as follows:

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--
LUMO EnergyELUMO--
Energy GapΔEELUMO - EHOMO-
Ionization PotentialI-EHOMO-
Electron AffinityA-ELUMO-
Chemical Potentialµ(EHOMO + ELUMO) / 2-
Chemical Hardnessη(ELUMO - EHOMO) / 2-
Global SoftnessS1 / (2η)-
Electrophilicity Indexωµ2 / (2η)-

Without specific computational results, this table cannot be populated with actual data.

Local Reactivity Descriptors (Fukui Functions)

Fukui functions (f(r)) are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are calculated from the changes in electron density when an electron is added to or removed from the molecule.

f+(r): Indicates the sites most susceptible to nucleophilic attack.

f-(r): Indicates the sites most susceptible to electrophilic attack.

f0(r): Indicates the sites most susceptible to radical attack.

For this compound, one would expect the carbonyl carbon of the acetyl group to be a primary site for nucleophilic attack. The electron-rich nitrogen atom and potentially certain carbon atoms in the pyridine ring, influenced by the electron-donating methyl group and the electron-withdrawing bromo and acetyl groups, would be sites for electrophilic attack.

A table summarizing condensed Fukui functions for each atom would be generated from computational analysis:

Atomf+f-f0
N1---
C2---
C3---
C4---
C5---
Br6---
C(methyl)---
C(acetyl)---
O(acetyl)---

This table remains empty due to the absence of specific research data.

Conformational Analysis and Torsional Barriers

Conformational analysis of this compound would focus on the rotation around the single bond connecting the acetyl group to the pyridine ring. The orientation of the acetyl group relative to the plane of the pyridine ring would determine the different conformers.

A potential energy surface scan would be performed by systematically rotating the dihedral angle defined by atoms of the pyridine ring and the acetyl group. This would allow for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. The energy difference between a minimum and a maximum on this surface defines the torsional barrier, which is the energy required for rotation around that bond.

Key findings from such an analysis would include:

The preferred conformation of the acetyl group (e.g., coplanar with the pyridine ring or twisted).

The energy barriers to rotation, which provide insight into the conformational flexibility of the molecule at different temperatures.

A data table summarizing these findings would typically include:

ConformerDihedral Angle (°)Relative Energy (kcal/mol)
Global Minimum-0.00
Local Minimum--
Transition State--

Specific values for dihedral angles and relative energies are unavailable without dedicated computational studies.

Reactivity and Synthetic Transformations of 1 5 Bromo 4 Methylpyridin 3 Yl Ethanone

Reactions Involving the Bromine Moiety on the Pyridine (B92270) Ring

The bromine atom at the C-5 position of the pyridine ring is a versatile handle for introducing a wide range of functional groups. The electron-withdrawing nature of the pyridine nitrogen and the acetyl group at the C-3 position influences the reactivity of the C-Br bond, making it susceptible to various synthetic transformations.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille, Negishi)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 1-(5-bromo-4-methylpyridin-3-yl)ethanone, the bromine atom serves as an excellent leaving group in these transformations, enabling the synthesis of a diverse array of derivatives. Palladium-catalyzed reactions are particularly prevalent for transformations involving bromopyridines.

A closely related compound, 5-bromo-2-methylpyridin-3-amine, has been shown to undergo Suzuki cross-coupling reactions with various arylboronic acids in the presence of a palladium catalyst. nih.gov These reactions are typically carried out in a solvent mixture of 1,4-dioxane (B91453) and water at elevated temperatures. nih.gov It is anticipated that this compound would exhibit similar reactivity.

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another important transformation. The reaction of 2-amino-3-bromopyridines with terminal alkynes, catalyzed by a palladium complex, proceeds in moderate to excellent yields. researchgate.net This suggests that this compound would be a suitable substrate for Sonogashira couplings to introduce alkynyl moieties.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This method is known for its high functional group tolerance and has been used for the synthesis of various biaryl compounds. wikipedia.org Organozinc reagents can be readily prepared from the corresponding bromoaryl compounds, making the Negishi coupling a viable option for the derivatization of this compound. mdpi.com

Table 1: Representative Conditions for Suzuki Coupling of a Related Bromopyridine

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9575
24-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9580
34-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9572
Data derived from the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine. nih.gov

For a molecule like this compound, which has only one halogen atom, the primary concern for regioselectivity arises in the context of other potentially reactive sites. However, the C-Br bond is the most susceptible to oxidative addition by palladium(0) catalysts, ensuring that cross-coupling occurs selectively at the C-5 position.

In cases of di- or polyhalogenated pyridines, regioselectivity is a significant consideration. For instance, in 3,5-dihalopyridines, the outcome of Suzuki-Miyaura coupling can be influenced by the choice of ligand, with some systems favoring reaction at the C-3 position and others at C-5. uzh.ch The electronic environment of this compound, with an acetyl group at C-3 and a methyl group at C-4, will influence the electron density at the C-5 position and thus its reactivity.

Stereoselectivity is generally not a factor in these cross-coupling reactions as they involve the coupling of sp²-hybridized carbon centers.

The efficiency of metal-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst and ligand. For Suzuki-Miyaura couplings of bromopyridines, a variety of palladium catalysts and phosphine (B1218219) ligands have been explored. Catalysts such as Pd(PPh₃)₄ and Pd(OAc)₂ are commonly used. nih.govarkat-usa.org

The choice of ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For Suzuki couplings of heteroaryl halides, ligands like triphenylphosphine (B44618) (PPh₃) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high efficacy. researchgate.net Optimization of the catalyst and ligand system is often necessary to achieve high yields and reaction rates, especially with challenging substrates. acgpubs.org

For Sonogashira couplings of 2-amino-3-bromopyridines, a catalyst system of Pd(CF₃COO)₂ with PPh₃ and a CuI co-catalyst has been shown to be effective. researchgate.net The optimization of reaction conditions, including the choice of solvent and base, is also critical for maximizing the yield of the desired product. researchgate.net

Table 2: Catalyst and Ligand Screening for a Representative Suzuki Coupling

EntryCatalystLigandBaseSolventYield (%)
1PdCl₂BINAPK₂CO₃DMF21
2PdCl₂XPhosK₂CO₃DMF55
3PdCl₂SPhosK₂CO₃DMF60
Data derived from a representative Suzuki coupling reaction screening. youtube.com

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Pyridine

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This electron deficiency is further enhanced by the presence of the electron-withdrawing acetyl group at the C-3 position in this compound. This electronic arrangement makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the bromine atom.

SNAr reactions on pyridines typically proceed through an addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the bromine at C-5), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore the aromaticity of the ring.

The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent. Strong nucleophiles, such as amines and alkoxides, are generally required. The reaction is often carried out in polar aprotic solvents like DMF or DMSO, which can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

For amination reactions, common nucleophiles include ammonia (B1221849), primary amines, and secondary amines. The reactions may require elevated temperatures to proceed at a reasonable rate.

The mechanism of amination on a bromopyridine like this compound is expected to follow the general SNAr pathway. The nucleophilic amine attacks the C-5 position, leading to the formation of a tetrahedral intermediate. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group through resonance, which stabilizes the intermediate and facilitates the reaction.

In some cases, particularly with strong bases like potassium amide in liquid ammonia, alternative mechanisms such as the SN(ANRORC) (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism can be operative in related heterocyclic systems. However, for typical amination reactions with less basic amines, the addition-elimination mechanism is more likely.

Recent computational and experimental studies have suggested that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise addition-elimination pathway, particularly on electron-deficient heterocycles. In a concerted mechanism, the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single transition state. Further mechanistic studies would be required to definitively determine the operative pathway for the amination of this compound.

Reactions Involving the Ethanone (B97240) Group

The ethanone substituent provides a rich platform for a variety of organic reactions. The electrophilic nature of the carbonyl carbon and the acidity of the adjacent methyl protons are the key drivers of its reactivity.

Carbonyl Reactivity (e.g., Nucleophilic Addition, Condensation Reactions)

The carbonyl group is a primary site for nucleophilic attack, leading to a wide array of addition and condensation products.

This compound readily undergoes condensation reactions with primary amines and their derivatives to form carbon-nitrogen double bonds. The reaction with primary amines yields imines (Schiff bases), while reactions with hydroxylamine (B1172632) and various hydrazines produce oximes and hydrazones, respectively. These reactions typically proceed via an initial nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, which then dehydrates to furnish the final product. Acid catalysis is often employed to facilitate the dehydration step.

ReactantProduct TypeIllustrative Product StructureTypical Reaction Conditions
Primary Amine (e.g., Aniline)ImineN-(1-(5-bromo-4-methylpyridin-3-yl)ethylidene)anilineToluene, reflux, with azeotropic removal of water
HydroxylamineOximeThis compound oximeEthanol/water, sodium acetate (B1210297), room temperature
Hydrazine (B178648)HydrazoneThis compound hydrazoneEthanol, reflux

The transformation of the carbonyl group into a carbon-carbon double bond can be effectively achieved through olefination reactions. The Wittig reaction, utilizing phosphorus ylides, and the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions, are powerful methods for this purpose. The HWE reaction often offers advantages in terms of the ease of removal of byproducts and can provide greater stereocontrol, typically favoring the formation of (E)-alkenes.

ReactionReagentProduct TypeIllustrative Product Structure
Wittig ReactionMethyltriphenylphosphonium bromide / strong baseTerminal Alkene5-Bromo-4-methyl-3-(prop-1-en-2-yl)pyridine
Horner-Wadsworth-Emmons ReactionTriethyl phosphonoacetate / baseα,β-Unsaturated EsterEthyl 3-(5-bromo-4-methylpyridin-3-yl)but-2-enoate

α-Functionalization of the Ketone (e.g., α-Halogenation, Enolate Chemistry)

The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a suitable base to form a nucleophilic enolate intermediate. This enolate is a cornerstone of α-functionalization, enabling the introduction of a variety of substituents at this position. Common transformations include α-halogenation, which can proceed under either acidic or basic conditions, and the reaction of the enolate with electrophiles such as alkyl halides in α-alkylation reactions.

Interplay between Bromine and Ethanone Reactivity

More significantly, the bromine atom serves as a handle for a multitude of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These palladium-catalyzed reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 5-position of the pyridine ring. The ethanone group, in turn, can be a valuable functionality in the resulting coupled products, available for further synthetic manipulations. The judicious choice of reaction conditions is crucial to ensure that the cross-coupling proceeds without undesired side reactions at the ethanone moiety.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies focused solely on this compound are not extensively documented, the mechanisms of its key transformations are well-established in the broader context of organic chemistry.

Condensation Reactions : The formation of imines, oximes, and hydrazones follows a nucleophilic addition-elimination pathway. The reaction is initiated by the attack of the nitrogen nucleophile on the carbonyl carbon. The subsequent elimination of a water molecule is the rate-determining step and is often accelerated by acid catalysis.

Wittig and HWE Reactions : The mechanism of the Wittig reaction involves the formation of a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to yield the alkene and a phosphine oxide. The HWE reaction proceeds through a similar pathway, and its stereochemical outcome is influenced by the stability of the intermediate species and the nature of the base and solvent used.

Enolate-based Reactions : The α-functionalization reactions are predicated on the formation of the enolate ion. The regioselectivity and stereoselectivity of these reactions are governed by factors such as the choice of base, reaction temperature, and the presence of additives.

Kinetic Studies and Reaction Pathway Elucidation

No kinetic studies or reaction pathway elucidations for this compound have been reported in the available scientific literature.

Isotopic Labeling Experiments to Probe Reaction Mechanisms

There are no records of isotopic labeling experiments being conducted to investigate the reaction mechanisms of this compound.

Applications As a Chemical Building Block in Complex Molecule Synthesis

Strategic Utility in the Construction of Functionalized Pyridine (B92270) Scaffolds

The primary strategic value of "1-(5-Bromo-4-methylpyridin-3-yl)ethanone" lies in the reactivity of its bromine atom, which enables the introduction of a wide array of substituents onto the pyridine ring, primarily through palladium-catalyzed cross-coupling reactions. This is a cornerstone of modern synthetic chemistry for creating functionalized aromatic and heteroaromatic systems.

One of the most powerful of these methods is the Suzuki-Miyaura cross-coupling reaction. While specific studies on "this compound" are limited, the reaction is broadly applicable to bromopyridines. For instance, the related compound N-[5-bromo-2-methylpyridine-3-yl]acetamide readily undergoes Suzuki coupling with various arylboronic acids. mdpi.com This analogous reaction demonstrates the feasibility of using "this compound" to synthesize a library of 5-aryl-4-methylpyridin-3-yl ethanones. Such reactions are typically carried out in the presence of a palladium catalyst and a base. mdpi.com The ability to form new carbon-carbon bonds at the 5-position is crucial for building complex pyridine-based scaffolds that are central to many pharmaceutical and materials science applications.

Table 1: Representative Conditions for Suzuki Cross-Coupling on a Bromopyridine Scaffold Based on reactions of an analogous compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com

ComponentExample Reagent/ConditionPurpose
Bromopyridine Substrate N-[5-bromo-2-methylpyridine-3-yl]acetamideStarting material
Boronic Acid Arylboronic acidsSource of the new aryl group
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Facilitates the cross-coupling reaction
Base K₃PO₄ (Potassium phosphate)Activates the boronic acid
Solvent System 1,4-Dioxane (B91453) / Water (4:1 ratio)Provides a medium for the reaction
Temperature 85–95 °CProvides energy to overcome activation barrier

Enabling Chemical Transformations for Advanced Organic Architectures

Beyond C-C bond formation, the functional groups of "this compound" enable a variety of chemical transformations to build advanced organic structures. The acetyl group is particularly versatile.

Reduction : The carbonyl of the acetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This resulting hydroxyl group can then be used in subsequent reactions, such as etherification or esterification, or it can be eliminated to introduce a double bond.

Oxidation : While the pyridine ring is relatively electron-deficient, the acetyl group's methyl can be oxidized under specific conditions. More commonly, the acetyl group can be a precursor for other functionalities via reactions like the Baeyer-Villiger oxidation to form an ester.

Alpha-Functionalization : The protons on the methyl of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the construction of more complex side chains at the 3-position of the pyridine ring. This alpha-arylation has been demonstrated in the synthesis of the Etoricoxib intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, where an enolate or its equivalent is coupled with a brominated aromatic ring. google.com

Derivatization Procedures for Diverse Chemical Entities

The dual functionality of the bromo and acetyl groups allows for stepwise or orthogonal derivatization, leading to a vast array of diverse chemical entities.

The acetyl group can be readily converted into other functional groups:

Oximes and Hydrazones : Reaction with hydroxylamine (B1172632) or hydrazine (B178648) derivatives yields oximes and hydrazones, respectively. These are not just simple derivatives but can be intermediates for further transformations like the Beckmann rearrangement or the Wolff-Kishner reduction.

Heterocycle Formation : The acetyl group can serve as a key building block in condensation reactions to form new heterocyclic rings. For example, reaction with a 1,2-dicarbonyl compound or its equivalent can lead to the formation of fused ring systems.

The bromo group's utility in coupling reactions remains a primary method for derivatization. In addition to Suzuki coupling, other palladium-catalyzed reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions are highly plausible, allowing for the introduction of alkenyl, alkynyl, and amino groups, respectively. The synthesis of various pyridine derivatives has been successfully achieved using these methods on similar substrates. mdpi.com

Role in the Synthesis of Heterocyclic Systems Beyond Pyridine

"this compound" is a valuable precursor for the synthesis of fused heterocyclic systems, where the pyridine ring is annulated with another ring. The functional groups provide the necessary handles to build these more complex architectures.

For example, the acetyl group can be elaborated into a side chain that can then undergo an intramolecular cyclization. A common strategy involves an initial reaction at the acetyl group, followed by a coupling reaction at the bromo-position, and a final cyclization step to form a polycyclic system. Alternatively, the acetyl group can participate in condensation reactions with bifunctional reagents to build a new ring fused to the pyridine core. Strategies for creating fused benzo ambeed.comnih.govfuro heterocycles often involve an intramolecular cyclization of a suitably substituted biaryl phenol, a strategy that could be adapted from a precursor like "this compound" after appropriate modifications. nih.gov The synthesis of various fused heterocyclic sulfones and pyrroles also demonstrates how functionalized building blocks can be used to construct complex polycyclic systems. rsc.org

Conclusion and Future Research Directions

Summary of Current Understanding of 1-(5-Bromo-4-methylpyridin-3-yl)ethanone Chemistry

A comprehensive review of scientific literature reveals that this compound is a known chemical entity, cataloged with a unique CAS number. Its structure, featuring a pyridine (B92270) ring substituted with a bromine atom, a methyl group, and an acetyl group, suggests a rich potential for diverse chemical transformations. However, beyond its basic identification and commercial availability from a limited number of suppliers for research purposes, there is a significant dearth of published studies detailing its synthesis, reactivity, or physical and chemical properties. The current understanding is therefore limited to its molecular structure and the inferred reactivity based on the functional groups it contains.

Identification of Gaps in Existing Research

The most striking observation when examining the scientific landscape of this compound is the vast expanse of unexplored territory. The gaps in the existing research encompass nearly every fundamental aspect of its chemistry:

Validated Synthetic Routes: While plausible synthetic pathways can be hypothesized, there is a lack of established and optimized protocols for the preparation of this compound in the peer-reviewed literature.

Physicochemical Properties: Detailed experimental data on its melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, Mass Spectrometry) are not readily available.

Reactivity Profile: There are no systematic studies on the reactivity of the compound. The influence of the interplay between the bromo, methyl, and acetyl substituents on the pyridine ring's reactivity remains uninvestigated.

Pharmacological and Biological Activity: The potential of this compound as a scaffold in medicinal chemistry is entirely unexplored, with no published data on its biological activity.

Material Science Applications: The utility of this substituted pyridine as a building block for functional materials, such as polymers or ligands for metal complexes, has not been considered.

Potential Avenues for Future Exploration in Synthetic Methodology

The development of efficient and scalable synthetic routes to this compound is a critical first step toward unlocking its potential. Future research could focus on several promising avenues:

Multi-step Synthesis from Commercially Available Pyridines: A logical approach would involve the functionalization of a simpler, commercially available methylpyridine derivative. This could involve a sequence of reactions such as halogenation, nitration followed by reduction and diazotization, and finally acylation.

Ring Formation Strategies: Construction of the substituted pyridine ring from acyclic precursors through cyclization reactions could offer an alternative and potentially more convergent route.

Optimization of a Putative Synthesis: A hypothetical synthesis could start from a suitable aminomethylpyridine, which could be brominated, followed by a Sandmeyer reaction to introduce a cyano group, which can then be converted to the acetyl group via a Grignard reaction. Each of these steps would require careful optimization of reaction conditions.

A summary of potential synthetic precursors is presented in the table below:

Precursor CompoundPotential Transformation
4-Methyl-3-aminopyridineBromination and subsequent acylation
5-Bromo-4-methylnicotinonitrileGrignard reaction with a methylmagnesium halide
3-Acetyl-4-methylpyridineDirect bromination

Theoretical Predictions for Novel Reactivity and Transformations

The structure of this compound suggests several predictable yet unexplored areas of reactivity that could be investigated through computational and experimental studies.

Cross-Coupling Reactions: The bromine atom at the 5-position of the pyridine ring is a prime handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These would allow for the introduction of a wide array of substituents, creating a library of novel derivatives.

Reactions at the Acetyl Group: The ketone functionality can undergo a plethora of reactions, including reduction to the corresponding alcohol, oxidation in a Baeyer-Villiger reaction, or serve as a point for carbon-carbon bond formation through aldol or similar condensation reactions.

Modification of the Pyridine Ring: The electronic nature of the pyridine ring, influenced by the electron-withdrawing acetyl group and the bromo atom, and the electron-donating methyl group, could be fine-tuned to modulate its reactivity in electrophilic or nucleophilic aromatic substitution reactions, although the latter are generally more favored for pyridine rings.

Outlook for the Compound's Role in Advancing Chemical Synthesis

While currently an understudied molecule, this compound holds significant potential as a versatile building block in chemical synthesis. Its multifunctional nature, with three distinct points for chemical modification, makes it an attractive scaffold for the construction of complex molecules.

In medicinal chemistry, substituted pyridines are a common motif in a vast number of pharmaceuticals. The exploration of derivatives of this compound could lead to the discovery of new therapeutic agents. In materials science, its rigid aromatic structure and the potential for functionalization make it a candidate for the synthesis of novel organic electronic materials, ligands for catalysis, or functional polymers.

The journey from a cataloged but uncharacterized compound to a valuable tool in the synthetic chemist's arsenal is a long one. However, for this compound, the path is clear and ripe for exploration. Future research into its synthesis, reactivity, and applications is not only warranted but also holds the promise of significant contributions to the advancement of chemical science.

Q & A

Q. What are the standard synthetic routes and purification methods for 1-(5-Bromo-4-methylpyridin-3-yl)ethanone?

The compound is typically synthesized via Suzuki-Miyaura coupling reactions using palladium catalysts, as described in microwave-assisted protocols (140°C, argon atmosphere) . Key steps include:

  • Reagent preparation : Use of 3-bromo-4-methylpyridine as a starting material.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane mixtures) yields ~89% purity. Recrystallization from dichloromethane/hexane is recommended for further purification .
  • Yield optimization : Adjusting reaction time (2–3 hours) and catalyst loading (e.g., Pd(PPh₃)₂Cl₂) improves efficiency .

Q. How is this compound characterized in academic research?

Key characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR (Bruker ARX 400 MHz) for structural confirmation, with carbonyl peaks at ~200–210 ppm .
  • Melting point analysis : Observed mp = 90–95°C (consistent with pyridine derivatives) .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 214.06 (C₈H₈BrNO) .

Q. What are the critical handling and storage protocols for this compound?

  • Storage : Keep under inert gas (argon) at –20°C to prevent degradation .
  • Solubility : Soluble in dichloromethane, ethyl acetate, and DMSO; avoid aqueous solutions due to hydrolysis risks .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in cross-coupling reactions involving this compound?

Advanced optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 minutes at 140°C vs. hours under conventional heating) .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos enhance coupling efficiency .
  • Solvent selection : Polar aprotic solvents (NMP, DMF) improve boronic acid coupling partner solubility .

Q. What is the impact of bromine and methyl substituents on the compound’s reactivity in heterocyclic synthesis?

  • Bromine : Acts as a directing group for electrophilic substitution and facilitates cross-coupling (e.g., Suzuki reactions) .
  • Methyl group : Electron-donating effects stabilize intermediates but may sterically hinder reactions at the 4-position .
  • Substituent positioning : The 5-bromo-4-methyl configuration enhances regioselectivity in nucleophilic aromatic substitution .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

Discrepancies often arise from:

  • Impurity profiles : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95% .
  • Polymorphism : Recrystallize from different solvent systems (e.g., ethanol vs. hexane) to isolate stable crystalline forms .
  • Instrument calibration : Validate melting point apparatus against standard references (e.g., benzoic acid) .

Methodological Recommendations

  • Synthetic scalability : For gram-scale synthesis, prioritize microwave reactors to minimize side reactions .
  • Crystallography : Use SHELX programs for single-crystal structure determination (e.g., SHELXL for refinement) .
  • Electron density analysis : Apply DFT calculations (e.g., Gaussian 16) to study substituent effects on charge distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.